2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for neurological disorders such as chronic pain and anxiety. However, the drug was involved in a clinical trial that resulted in the death of one participant and severe neurological damage in four others, leading to the suspension of the trial and subsequent investigations into its safety and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.
Biochemical and physiological effects:
This compound 10-2474 has been shown to have high affinity and selectivity for FAAH, with an IC50 value of 15 nM. It has also been shown to increase the levels of endocannabinoids such as anandamide in the brain, leading to pain relief and reduction of anxiety symptoms. However, the drug has also been shown to have off-target effects on other enzymes and ion channels, which may contribute to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been used extensively in laboratory experiments to study the endocannabinoid system and its potential as a target for drug development. Its high affinity and selectivity for FAAH make it a useful tool for studying the role of this enzyme in endocannabinoid signaling. However, the drug's toxicity and off-target effects must be taken into account when interpreting the results of experiments using this compound 10-2474.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 and its potential as a treatment for neurological disorders. One direction is to identify and develop safer and more selective FAAH inhibitors that do not have off-target effects. Another direction is to study the role of endocannabinoids and the endocannabinoid system in other neurological disorders, such as epilepsy and depression. Additionally, further research is needed to understand the mechanisms underlying the toxicity of this compound 10-2474 and to develop strategies for preventing adverse effects in clinical trials.
Synthesemethoden
The synthesis of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 involves several steps, including the reaction of 2-aminothiazole with 4-(1,3-benzodioxol-5-yl)butyric acid, followed by the addition of 4-iodobenzaldehyde and acrylonitrile. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile 10-2474 has been studied extensively for its potential as a treatment for chronic pain and anxiety disorders. It has been shown to have high affinity and selectivity for the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the brain. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, which can lead to pain relief and reduction of anxiety symptoms.
Eigenschaften
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11IN2O2S/c20-15-4-1-12(2-5-15)7-14(9-21)19-22-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXONLUVKUODMT-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)I)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.